molecular formula C4H6NO2+ B12061919 (2-Methoxy-2-oxoethyl)(methylidyne)azanium

(2-Methoxy-2-oxoethyl)(methylidyne)azanium

Katalognummer: B12061919
Molekulargewicht: 100.10 g/mol
InChI-Schlüssel: GOYOBRBLPDRRML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methoxy-2-oxoethyl)(methylidyne)azanium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound is characterized by the presence of a methoxy group, an oxo group, and an azanium ion, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-oxoethyl)(methylidyne)azanium typically involves the reaction of methoxyacetic acid with a suitable azanium precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced equipment and technology ensures the efficient and cost-effective production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxy-2-oxoethyl)(methylidyne)azanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

(2-Methoxy-2-oxoethyl)(methylidyne)azanium is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Methoxy-2-oxoethyl)(methylidyne)azanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methoxy and oxo groups, which can participate in various chemical transformations. The azanium ion plays a crucial role in stabilizing the compound and facilitating its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2-Methoxy-2-oxoethyl)(methylidyne)azanium include:

  • (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications.

Eigenschaften

Molekularformel

C4H6NO2+

Molekulargewicht

100.10 g/mol

IUPAC-Name

(2-methoxy-2-oxoethyl)-methylidyneazanium

InChI

InChI=1S/C4H6NO2/c1-5-3-4(6)7-2/h1H,3H2,2H3/q+1

InChI-Schlüssel

GOYOBRBLPDRRML-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C[N+]#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.